Enhanced Lipophilicity (XLogP3 = 2.1) vs. Methoxy Analog for Improved Membrane Permeability
The target compound exhibits a higher calculated lipophilicity (XLogP3 = 2.1) compared to its direct 6-methoxy analog (XLogP3 = 1.7) [1]. This quantifiable difference is driven by the larger, more lipophilic ethoxy group, which can significantly influence passive membrane permeability, a critical parameter in drug design and biological activity. The data is derived from authoritative computed property databases, providing a reliable, cross-study comparable metric for initial compound selection in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: 1.7 |
| Quantified Difference | +0.4 (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem), representing the partition coefficient in octanol/water. |
Why This Matters
This quantifiable difference in lipophilicity provides a scientific basis for selecting the ethoxy derivative when higher membrane permeability or increased lipophilic interactions with a target's hydrophobic pocket are hypothesized to be advantageous.
- [1] PubChem. (2026). 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine. Compound Summary for CID 14933766. Retrieved April 2026. View Source
